molecular formula C13H15N5O3 B235112 N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide

Katalognummer B235112
Molekulargewicht: 289.29 g/mol
InChI-Schlüssel: QZHNJVXAZQVOSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide, also known as ATB-346, is a novel anti-inflammatory drug that has gained significant attention in recent years. It is a compound that has been designed to provide an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, ibuprofen, and naproxen. The aim of

Wirkmechanismus

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide works by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Unlike traditional NSAIDs, which also inhibit the activity of COX-1, this compound spares COX-1, which is involved in the maintenance of gastric mucosal integrity. This selective inhibition of COX-2 by this compound results in reduced inflammation without the gastrointestinal side effects associated with traditional NSAIDs.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in various animal models of inflammatory conditions. It has also been found to reduce pain and improve joint mobility in animal models of arthritis. In clinical trials, this compound has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis and rheumatoid arthritis. It has also been found to be well-tolerated with no significant gastrointestinal side effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the inflammatory response. It has also been shown to have a superior safety profile compared to traditional NSAIDs, making it a safer alternative for in vivo studies. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Zukünftige Richtungen

There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide. One potential application is in the treatment of neuropathic pain, a condition that is difficult to treat with traditional pain medications. This compound has been shown to be effective in animal models of neuropathic pain, and further research is needed to determine its efficacy in humans. Another potential application is in the treatment of inflammatory bowel disease, a condition that affects millions of people worldwide. This compound has been shown to be effective in animal models of inflammatory bowel disease, and clinical trials are currently underway to determine its efficacy in humans. Finally, this compound has the potential to be used in combination with other anti-inflammatory drugs to provide a synergistic effect, reducing inflammation without the gastrointestinal side effects associated with traditional NSAIDs.
Conclusion:
In conclusion, this compound is a promising anti-inflammatory drug that has the potential to provide a safer and more effective alternative to traditional NSAIDs. Its selective inhibition of COX-2 results in reduced inflammation without the gastrointestinal side effects associated with traditional NSAIDs. This compound has been extensively studied in preclinical and clinical trials and has been found to be effective in the treatment of various inflammatory conditions. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential applications in the treatment of neuropathic pain and inflammatory bowel disease.

Synthesemethoden

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to yield the final product. The synthesis method of this compound has been optimized to provide high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been extensively studied in preclinical and clinical trials for its anti-inflammatory properties. It has been shown to be effective in the treatment of various inflammatory conditions such as arthritis, inflammatory bowel disease, and neuropathic pain. This compound has also been found to have a superior safety profile compared to traditional NSAIDs, with fewer gastrointestinal side effects.

Eigenschaften

Molekularformel

C13H15N5O3

Molekulargewicht

289.29 g/mol

IUPAC-Name

3,4-dimethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C13H15N5O3/c1-4-7-18-16-13(15-17-18)14-12(19)9-5-6-10(20-2)11(8-9)21-3/h4-6,8H,1,7H2,2-3H3,(H,14,16,19)

InChI-Schlüssel

QZHNJVXAZQVOSH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.